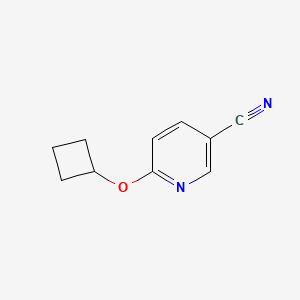

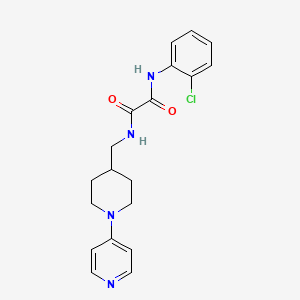

![molecular formula C11H12O5 B2406180 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 127556-98-3](/img/structure/B2406180.png)

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid, commonly known as 4-BDO, is a carboxylic acid that is used in a variety of scientific research applications. It is a four-carbon molecule with an aromatic ring attached to the carboxylic acid group. 4-BDO is an important organic compound in the field of organic chemistry, and it has a variety of uses in scientific research.

科学的研究の応用

Synthesis of Phenolic Antileukaemic Alkaloids

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid derivatives are utilized in the synthesis of phenolic antileukaemic benzo[c]phenanthridine alkaloids. This process involves intramolecular cyclisation of 2,4-diarylbutyric acids, which are key intermediates in the synthesis of these alkaloids (Ishii et al., 1987).

Anticonvulsant Properties

Derivatives of this compound have shown significant anticonvulsant properties. One such compound, 2-(benzo[d][1,3]dioxol-5-yloxy)-N′-benzylideneacetohydrazide, demonstrated potent efficacy in seizure models and high docking scores with the GABA receptor, indicating a possible mechanism of augmenting GABAergic activity (Singh & Tripathi, 2019).

Anti-proliferative Activity Against Cancer

Novel benzo[d][1,3]dioxoles fused with 1,4-thiazepines, incorporating the this compound structure, have shown remarkable antitumor activities. These compounds, synthesized via a molecular hybridization approach, exhibited significant anti-proliferative activities against human cancer cell lines, offering potential for pharmaceutical applications in cancer treatment (Wu et al., 2017).

Antibacterial Activity

Derivatives containing the this compound moiety have demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. These compounds were found to be particularly effective against Sarcina and Staphylococcus aureus (El-Behairy et al., 2014).

Photochemically Masked Photoinitiators

This compound derivatives have been used as photochemically masked one-component Type II photoinitiators for free radical polymerization. This application is significant in the field of polymer chemistry and material science, where controlled polymerization is crucial (Kumbaraci et al., 2012).

Antimicrobial Evaluation

Compounds synthesized from this compound showed excellent antifungal and antibacterial activity. The synthesis involved the reaction of chalcones with phenyl hydrazine, demonstrating the chemical versatility and applicability of these compounds in antimicrobial research (Umesha & Basavaraju, 2014).

作用機序

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles , have been reported to exhibit activity against various cancer cell lines. These compounds may interact with microtubules and their component protein, tubulin , which are leading targets for anticancer agents .

Mode of Action

For instance, microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly .

Biochemical Pathways

Given the potential interaction with microtubules, it is plausible that this compound could affect pathways related to cell division and apoptosis .

Result of Action

Based on the potential interaction with microtubules, it can be hypothesized that this compound may induce cell cycle arrest and apoptosis .

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-11(13)2-1-5-14-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKIMVAQBCKDGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)

![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)